Acide 5-amino-2-naphtalènesulfonique

Vue d'ensemble

Description

L’acide 5-aminonaphthalene-2-sulfonique est un composé organique appartenant à la classe des acides aminonaphtalènesulfoniques. Il est dérivé du naphtalène, un hydrocarbure aromatique bicyclique, par substitution d’un groupe amino et d’un groupe acide sulfonique à des positions spécifiques sur le cycle naphtalène. Ce composé est un solide incolore et est principalement utilisé comme précurseur dans la synthèse de colorants .

Applications De Recherche Scientifique

5-Aminonaphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

Industry: It is used in the production of various dyes and pigments, contributing to the textile and printing industries

Mécanisme D'action

Le mécanisme d’action de l’acide 5-aminonaphthalene-2-sulfonique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les systèmes biologiques, il peut agir comme un substrat pour des enzymes telles que la nitrate réductase, facilitant la réduction des nitrates en nitrites . Le groupe acide sulfonique du composé lui permet de participer à diverses réactions chimiques, ce qui en fait un intermédiaire polyvalent en chimie synthétique .

Analyse Biochimique

Biochemical Properties

It has been used in the synthesis of nitrate reductase and detection of nitrate reduction by anaerobic bacteria

Cellular Effects

Given its role in the synthesis of nitrate reductase, it may influence cell function by participating in nitrate reduction processes

Molecular Mechanism

It is known to participate in the synthesis of nitrate reductase, suggesting it may interact with this enzyme

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide 5-aminonaphthalene-2-sulfonique peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réduction de l’acide 1-nitronaphtalène-5-sulfonique en utilisant de l’hydroxyde de sodium, ce qui le convertit en 5-amino-1-naphtol . Une autre méthode implique la polymérisation oxydante de l’acide 5- ou 8-aminonaphtalène-2-sulfonique en utilisant du persulfate de sodium ou du périodate de potassium .

Méthodes de production industrielle

Dans les environnements industriels, la production d’acide 5-aminonaphthalene-2-sulfonique implique souvent la sulfonation de la 1-aminonaphtalène. Ce processus est réalisé dans des conditions contrôlées pour assurer l’introduction sélective du groupe acide sulfonique à la position souhaitée sur le cycle naphtalène .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 5-aminonaphthalene-2-sulfonique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les quinones correspondantes.

Réduction : Les réactions de réduction peuvent le convertir en différentes amines ou dérivés hydroxyle.

Substitution : Les groupes amino et acide sulfonique peuvent participer à des réactions de substitution, conduisant à la formation de divers dérivés

Réactifs et conditions communs

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le bichromate de sodium.

Réduction : Le borohydrure de sodium et l’hydrogène gazeux en présence d’un catalyseur sont souvent utilisés.

Substitution : Des réactifs tels que les halogènes, les agents de nitration et les agents de sulfonation sont utilisés dans des conditions contrôlées

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Amines et dérivés hydroxyle.

Substitution : Divers dérivés naphtalènes substitués

4. Applications de la recherche scientifique

L’acide 5-aminonaphthalene-2-sulfonique a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de colorants et de pigments.

Industrie : Il est utilisé dans la production de divers colorants et pigments, contribuant aux industries textile et d’impression

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 1-aminonaphtalène-4-sulfonique :

Acide 1-aminonaphtalène-5-sulfonique : Connu sous le nom d’acide de Laurent, utilisé dans la production d’acide purpurine.

Acide 1-aminonaphtalène-6-sulfonique : Connu sous le nom d’acide de Cleve, utilisé dans la synthèse de divers colorants.

Unicité

L’acide 5-aminonaphthalene-2-sulfonique est unique en raison de son schéma de substitution spécifique, qui lui confère des propriétés chimiques et une réactivité distinctes. Sa capacité à subir une polymérisation oxydante pour former des polymères électriquement conducteurs le distingue des autres composés similaires .

Propriétés

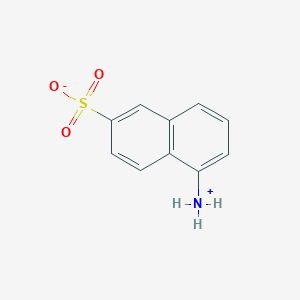

IUPAC Name |

5-azaniumylnaphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPJYQYRSWYIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-79-9 | |

| Record name | 5-Amino-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 5-Amino-2-naphthalenesulfonic acid?

A1: 5-Amino-2-naphthalenesulfonic acid, also known as 1,6-Cleve's acid, exists as a zwitterion in its crystalline form. This means the molecule carries both a positive and negative charge. [] Its molecular formula is C10H9NO3S.

Q2: How is 5-Amino-2-naphthalenesulfonic acid used in material science?

A2: 5-Amino-2-naphthalenesulfonic acid is a valuable building block for synthesizing conducting polymers. It can be polymerized alone or copolymerized with other monomers like aniline. These polymers find applications in various fields like supercapacitors due to their charge storage capabilities. [, , , ] For example, electrodes made from poly(5-Amino-2-naphthalenesulfonic acid-co-o-aminophenol) demonstrated promising performance in flexible supercapacitors. []

Q3: Are there any studies on the morphology of polymers derived from 5-Amino-2-naphthalenesulfonic acid?

A3: Yes, research indicates that the morphology of poly(aniline-co-aminonaphthalene sulfonic acid) (PANI-ANSA) is influenced by the molar ratio of aniline to 5-Amino-2-naphthalenesulfonic acid during synthesis. Higher ratios favor the formation of nanotubes, while lower ratios lead to a granular morphology. []

Q4: What are the advantages of incorporating 5-Amino-2-naphthalenesulfonic acid into conducting polymers like polyaniline?

A4: Incorporating 5-Amino-2-naphthalenesulfonic acid into polyaniline results in self-doping, enhancing the polymer's solubility in basic solutions and increasing its electrical conductivity compared to pristine polyaniline. [] Additionally, the presence of covalently bound SO3H groups improves the thermal stability of the copolymer. []

Q5: Can 5-Amino-2-naphthalenesulfonic acid be used to create composites?

A5: Yes, 5-Amino-2-naphthalenesulfonic acid has been used in the synthesis of electrically conductive and ferromagnetic composites. For example, nanocomposites of iron oxide (Fe3O4) with sulfonated polyaniline, specifically poly(aniline-co-aminonaphthalenesulfonic acid) [SPAN(ANSA)], were successfully synthesized. []

Q6: What are the properties of these iron oxide-based nanocomposites?

A6: These nanocomposites exhibit enhanced properties compared to pristine polymers. This includes higher crystallinity, improved thermal stability, and increased electrical conductivity. They also show ferromagnetic behavior at room temperature. []

Q7: How is 5-Amino-2-naphthalenesulfonic acid metabolized by bacteria?

A7: Certain bacterial strains can metabolize 5-Amino-2-naphthalenesulfonic acid, converting it into 5-hydroxyquinoline-2-carboxylate (5H2QC) via a spontaneous cyclization reaction. This process can limit the oxidation of 5-Amino-2-naphthalenesulfonic acid by hindering NADH regeneration. []

Q8: Are there any analytical methods used to study 5-Amino-2-naphthalenesulfonic acid and its derivatives?

A8: Various analytical techniques are employed to characterize 5-Amino-2-naphthalenesulfonic acid and its derivatives. These include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation. [] FTIR spectroscopy provides insights into the structure of composites. [] UV-Visible spectroscopy is used to characterize polymers. []

- Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to study the morphology and size of nanoparticles in composites. []

- Electrochemical techniques: Electrochemical quartz-crystal microbalance is used to investigate the electropolymerization process. [] Cyclic voltammetry is used to characterize the electrochemical behavior of the polymer. [, ]

- Other Techniques: X-Ray Diffraction (XRD) is used to analyze the crystal structure of materials. [] Thermogravimetric analysis (TGA) is used to study the thermal stability of polymers and composites. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.